Cas no 324-15-2 (2-(3-fluorophenyl)-1H-Benzimidazole)

2-(3-Fluorophenyl)-1H-benzimidazole is a fluorinated benzimidazole derivative with potential applications in pharmaceutical and materials chemistry. Its structure combines a benzimidazole core with a 3-fluorophenyl substituent, offering unique electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, making it valuable in drug discovery for modulating biological activity. This compound may serve as a versatile intermediate in synthesizing kinase inhibitors or antimicrobial agents due to its ability to participate in hydrogen bonding and π-stacking interactions. Its crystalline form ensures consistent purity, suitable for research-scale reactions. The benzimidazole scaffold is known for thermal and chemical stability, while the fluorine substitution allows for further functionalization.
2-(3-fluorophenyl)-1H-Benzimidazole structure
324-15-2 structure
商品名:2-(3-fluorophenyl)-1H-Benzimidazole
CAS番号:324-15-2
MF:C13H9N2F
メガワット:212.22236
CID:1110853
PubChem ID:120207

2-(3-fluorophenyl)-1H-Benzimidazole 化学的及び物理的性質

名前と識別子

    • 2-(3-fluorophenyl)-1H-Benzimidazole
    • 1H-benzimidazole, 2-(3-fluorophenyl)-
    • DTXSID90954169
    • (m-Fluorophenyl)-2 benzimidazole [French]
    • CBMicro_034471
    • 2-(3-Fluorophenyl)-1H-benz[d]imidazole
    • WNDVNZISLWPOLI-UHFFFAOYSA-N
    • 2-(3-fluorophenyl)-1H-benzo[d]imidazole
    • Cambridge id 5805448
    • AKOS003029397
    • (m-Fluorophenyl)-2 benzimidazole
    • F15027
    • CS-0364471
    • 324-15-2
    • BIM-0034397.P001
    • STK395158
    • Benzimidazole, 2-(m-fluorophenyl)-
    • DB-211288
    • Bo 873
    • SR-01000493514
    • SCHEMBL4122566
    • MFCD01564628
    • EU-0045001
    • SR-01000493514-1
    • MDL: MFCD01564628
    • インチ: InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
    • InChIKey: WNDVNZISLWPOLI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)F

計算された属性

  • せいみつぶんしりょう: 211.06724
  • どういたいしつりょう: 212.07497646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • PSA: 25.78

2-(3-fluorophenyl)-1H-Benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD11145388-5g
2-(3-Fluorophenyl)-1H-benzo[d]imidazole
324-15-2 97%
5g
$424 2024-07-19
Chemenu
CM378862-1g
2-(3-fluorophenyl)-1H-1,3-benzodiazole
324-15-2 95%+
1g
$193 2023-01-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435141-1g
2-(3-Fluorophenyl)-1H-benzo[d]imidazole
324-15-2 97%
1g
¥1674.00 2024-08-02

2-(3-fluorophenyl)-1H-Benzimidazole 関連文献

2-(3-fluorophenyl)-1H-Benzimidazoleに関する追加情報

2-(3-Fluorophenyl)-1H-Benzimidazole (CAS No. 324-15-2): A Comprehensive Overview

2-(3-Fluorophenyl)-1H-benzimidazole (CAS No. 324-15-2) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile reactivity, has been extensively studied for its potential applications in drug discovery, electronic materials, and sensing technologies. In this article, we delve into the structural properties, synthesis methods, and the latest research advancements related to 2-(3-fluorophenyl)-1H-benzimidazole, highlighting its significance in contemporary scientific research.

The molecular structure of 2-(3-fluorophenyl)-1H-benzimidazole consists of a benzimidazole core fused with a benzene ring, where the fluorine atom is strategically positioned at the third position of the phenyl group. This arrangement imparts unique electronic and steric properties to the molecule, making it highly suitable for various chemical transformations. The benzimidazole moiety is known for its ability to act as a coordinating ligand, facilitating interactions with metal ions and enabling the formation of metal complexes with potential applications in catalysis and drug delivery systems.

Recent studies have explored the synthesis of 2-(3-fluorophenyl)-1H-benzimidazole through diverse methodologies, including condensation reactions and Suzuki coupling techniques. These methods have not only improved the yield and purity of the compound but also opened avenues for functionalizing the molecule with additional substituents to tailor its properties for specific applications. For instance, researchers have successfully synthesized fluorinated derivatives of benzimidazole that exhibit enhanced stability and bioavailability, making them promising candidates for anticancer drug development.

In the realm of materials science, benzimidazole-based compounds have been utilized as building blocks for constructing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and selectivity, rendering them ideal for gas storage and separation applications. The incorporation of fluorine atoms in benzimidazole derivatives further enhances their electronic properties, enabling their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The biomedical potential of 2-(3-fluorophenyl)-1H-benzimidazole has also been a focal point of recent investigations. Studies have demonstrated that this compound possesses potent antioxidant and anti-inflammatory activities, suggesting its potential as a therapeutic agent for treating oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions. Additionally, its ability to modulate cellular signaling pathways has positioned it as a lead compound in anticancer drug discovery programs.

One of the most groundbreaking advancements involving benzimidazole derivatives is their application in fluorescence sensing technologies. Researchers have developed sensors based on fluorinated benzimidazoles that can selectively detect metal ions, anions, and even biological molecules such as DNA with high sensitivity and specificity. These sensors leverage the unique fluorescence properties of benzimidazoles, which undergo significant changes upon interaction with target analytes.

In conclusion, 2-(3-fluorophenyl)-1H-benzimidazole (CAS No. 324-15-2) stands out as a versatile compound with multifaceted applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and functionalization techniques, continues to unlock new possibilities in drug development, materials science, and sensing technologies. As research progresses further into the properties and applications of this compound, it is poised to make significant contributions to both academic and industrial sectors.

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